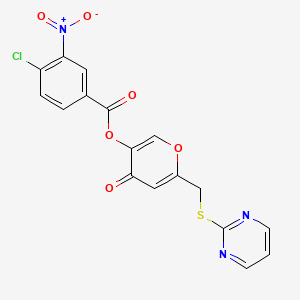

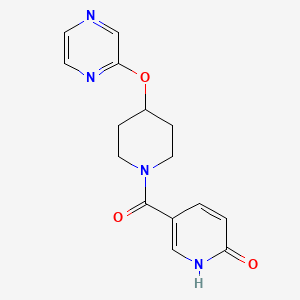

![molecular formula C13H12ClNO3S B2489832 甲基N-{3-[(4-氯苄氧)基]-2-噻吩基}甲酸酯 CAS No. 339009-49-3](/img/structure/B2489832.png)

甲基N-{3-[(4-氯苄氧)基]-2-噻吩基}甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related carbamate compounds involves various chemical transformations. For instance, the preparation of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and its selenazole counterpart from corresponding amino derivatives highlights a method for generating carbamate derivatives with potential antitumor and antifilarial activities (Kumar et al., 1993). Another approach involves the alkylation of methyl-N-(4-hydroxyphenyl)carbamate leading to various substituted phenyl carbamates, demonstrating the versatility of carbamate synthesis techniques (Velikorodov, 2004).

Molecular Structure Analysis

The molecular structure and properties of carbamate derivatives have been extensively studied, with research focusing on the impact of substitution patterns on molecular conformation and bonding. For instance, the analysis of O-alkyl N-methoxycarbonyl thiocarbamates reveals insights into the conformation and hydrogen bonding patterns within these molecules, which are crucial for understanding their reactivity and interaction with biological targets (Vallejos et al., 2009).

Chemical Reactions and Properties

Carbamate compounds undergo a variety of chemical reactions, including alkylation, aminolysis, and reactions with electrophiles, to yield a range of functionalized derivatives. The synthesis of methyl-N-[4-(3-R-amino-2-hydroxypropoxy)phenyl]carbamates through aminolysis is one example of the chemical versatility of carbamates (Velikorodov, 2004). Additionally, the transformation of N-(chloromethyl) carbamates into α-aminated methyllithium via catalyzed lithiation highlights the potential for creating complex molecules from simple carbamate precursors (Ortiz et al., 1999).

Physical Properties Analysis

The physical properties of carbamates, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the crystal and molecular structure of methomyl, a carbamate insecticide, reveals insights into the planarity of the molecule and the weak hydrogen bonding between moieties, which can affect its physical state and reactivity (Takusagawa & Jacobson, 1977).

Chemical Properties Analysis

Carbamate compounds exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and the ability to form hydrogen bonds. The synthesis and reactivity of N-alkyl carbamoylimidazoles, for example, demonstrate the use of carbamates as substitutes for isocyanates in the formation of ureas, carbamates, and thiocarbamates (Duspara et al., 2012). These properties are crucial for designing carbamate-based molecules with desired biological or material properties.

科学研究应用

抗肿瘤活性

类似于甲基N-{3-[(4-氯苯甲基)氧基]-2-噻唑基}氨基甲酸酯的化合物已被研究其抗肿瘤性质。例如,对R17934-NSC 238159的研究,该化合物具有类似的化学骨架,显示其对多种类型的白血病和实体瘤(如黑色素瘤和肺癌)的有效性。该研究强调了该化合物在治疗活性剂量下毒性低,表明了癌症治疗研究的一个有前途的途径(Atassi & Tagnon, 1975)。

合成和衍生物探索

对这类氨基甲酸酯衍生物的合成和表征研究为它们的潜在应用提供了见解。例如,对多种13C标记的微管装配抑制剂的合成研究,包括具有不同取代基的甲基N-(1H-苯并咪唑-2-基)氨基甲酸酯变体,探讨了它们在破坏微管装配中的潜力,这是癌细胞分裂中的关键过程(Cheung, Chau, & Lacey, 1987)。另一项研究专注于2,4-二取代噻唑和硒唑的合成,旨在抗肿瘤和抗丝虫活性,展示了氨基甲酸酯衍生物在药物化学中的多功能性(Kumar et al., 1993)。

机制洞察和应用

对3-氨基噻吩的氨基甲酸酯衍生物的进一步研究显示了亲电取代反应,为设计具有潜在科学和治疗应用的更有效衍生物提供了基础知识(Brunett & McCarthy, 1968)。此外,对双[[(氨基甲酰)氧基]甲基]取代吡咯并[2,1-a]异喹啉及相关化合物的研究表明其对淋巴细胞白血病具有体内活性,展示了这些衍生物在开发新的抗白血病治疗方法中的潜力(Anderson et al., 1988)。

安全和危害

未来方向

属性

IUPAC Name |

methyl N-[3-[(4-chlorophenyl)methoxy]thiophen-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO3S/c1-17-13(16)15-12-11(6-7-19-12)18-8-9-2-4-10(14)5-3-9/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYAHSLXOSUMVDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=C(C=CS1)OCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl N-{3-[(4-chlorobenzyl)oxy]-2-thienyl}carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[5-(1,3-Benzodioxol-5-yl)-1H-imidazol-2-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2489750.png)

![3-[(4-ethoxyphenyl)sulfonyl]-7-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2489754.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2489756.png)

![1,3-Benzothiazol-6-yl-[4-(5-fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B2489757.png)

![N-butyl-2-cyano-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide](/img/structure/B2489766.png)

![N-[1-(3-Methylphenyl)-2-oxopiperidin-3-yl]prop-2-enamide](/img/structure/B2489769.png)

![2-Chloro-1-(8,8-difluoro-2-azaspiro[4.5]decan-2-yl)propan-1-one](/img/structure/B2489771.png)

![N-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)morpholin-4-amine](/img/structure/B2489772.png)